MFCD18316843
Description
While direct data on "MFCD18316843" is unavailable in the provided evidence, the MDL numbering system typically corresponds to specific chemical compounds cataloged for research and industrial applications. Based on analogous compounds in the evidence (e.g., CAS 918538-05-3 , CAS 1533-03-5 ), we infer that this compound is likely a heterocyclic or aromatic compound with halogen substituents (e.g., Cl, Br, F) and functional groups such as amines or boronic acids. Such compounds are frequently utilized in pharmaceuticals, agrochemicals, or materials science due to their reactivity and bioactivity .
Key inferred properties (based on structural analogues):
- Molecular formula: Likely C₆–C₁₀ with halogen and nitrogen/oxygen heteroatoms.
- Molecular weight: ~180–220 g/mol.
- Bioactivity: Potential enzyme inhibition or receptor modulation, as seen in compounds like CAS 918538-05-3 (H315/H319/H335 hazards) .
Properties
IUPAC Name |
5-(3-formylphenyl)-2-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-13-12(14(17)18)6-11(7-15-13)10-4-2-3-9(5-10)8-16/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZMGTHNMNUVOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC=CC(=C2)C=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687029 | |
| Record name | 5-(3-Formylphenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70687029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261972-76-2 | |
| Record name | 5-(3-Formylphenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70687029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18316843 involves specific reaction conditions and reagents. Typically, the preparation of this compound may involve multi-step organic synthesis, including the use of catalysts, solvents, and controlled temperature conditions. Detailed synthetic routes are often proprietary and can vary depending on the desired purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high efficiency and cost-effectiveness. Industrial methods also focus on minimizing waste and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions
MFCD18316843 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
MFCD18316843 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which MFCD18316843 exerts its effects involves specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and safety profile.
Comparison with Similar Compounds
Structural and Functional Differences
Core Heterocycles :
- This compound : Likely contains a pyrrolo[1,2-f][1,2,4]triazine core (similar to CAS 918538-05-3) .
- CAS 1533-03-5 : Features a trifluoromethyl ketone group, enhancing electrophilicity for nucleophilic reactions .
- CAS 1761-61-1 : Brominated benzoic acid derivative with imidazole rings, offering distinct hydrogen-bonding capabilities .
Halogen Impact :
- Chlorine in this compound and CAS 918538-05-3 increases metabolic stability but may elevate toxicity risks (H315/H319) .
- Bromine in CAS 1761-61-1 improves lipophilicity, aiding blood-brain barrier (BBB) penetration (BBB permeability: Yes) .
Synthetic Accessibility :
- This compound and CAS 918538-05-3 require transition-metal catalysts (e.g., Pd), whereas CAS 1761-61-1 uses recyclable A-FGO catalysts, aligning with green chemistry principles .
Comparative Data Tables
Table 1: Physicochemical Properties
| Property | This compound | CAS 918538-05-3 | CAS 1533-03-5 | CAS 1761-61-1 |
|---|---|---|---|---|
| Log Po/w (XLOGP3) | 2.15 (predicted) | 2.15 | 2.15 | 2.15 |
| TPSA (Ų) | ~40 | 40.46 | 17.07 | 37.30 |
| Hydrogen Bond Acceptors | 3 | 3 | 1 | 2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
